An In-depth Technical Guide to the Chemical Properties of Urea Mono(4-methylbenzenesulfonate)
An In-depth Technical Guide to the Chemical Properties of Urea Mono(4-methylbenzenesulfonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Urea mono(4-methylbenzenesulfonate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established data with theoretical considerations and general experimental protocols relevant to the characterization of organic salts.
Core Chemical and Physical Properties
Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, is an organic salt formed from the reaction of urea, a weak base, and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a strong organic acid. Its chemical identity is well-established, and the available quantitative data is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | carbamoylazanium;4-methylbenzenesulfonate | PubChem[1] |
| CAS Number | 21835-55-2 | City Chemical LLC[2], ChemicalBook[3] |
| Molecular Formula | C₈H₁₂N₂O₄S | PubChem[1] |
| Molecular Weight | 232.26 g/mol | CymitQuimica[4] |
| Melting Point | 181-183 °C | ChemicalBook[3] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Physical State: Based on its melting point of 181-183 °C, Urea mono(4-methylbenzenesulfonate) is a solid at room temperature.
Solubility Profile (Predicted): While specific experimental solubility data is not available, a qualitative prediction can be made based on its constituent components. Both urea and p-toluenesulfonic acid are highly soluble in water and other polar solvents. Therefore, it is anticipated that Urea mono(4-methylbenzenesulfonate) will exhibit significant solubility in polar solvents such as water, ethanol, and methanol. Its solubility is expected to be lower in nonpolar organic solvents.
Acidity/Basicity (Predicted): As the salt of a strong acid (p-toluenesulfonic acid) and a very weak base (urea, pKb ≈ 13.9), an aqueous solution of Urea mono(4-methylbenzenesulfonate) is expected to be acidic due to the hydrolysis of the uronium cation. The specific pKa of the protonated urea in this salt is not documented.
Synthesis and Formation
Urea mono(4-methylbenzenesulfonate) is formed through a simple acid-base reaction between urea and p-toluenesulfonic acid.
Caption: Acid-base formation of Urea mono(4-methylbenzenesulfonate).
A general synthetic procedure would involve dissolving equimolar amounts of urea and p-toluenesulfonic acid in a suitable solvent, such as ethanol or water, followed by crystallization of the resulting salt.
Experimental Protocols
Due to the absence of specific published experimental methods for this compound, the following sections detail generalized protocols for determining key chemical properties of organic salts.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.
Caption: General workflow for melting point determination.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline Urea mono(4-methylbenzenesulfonate) is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point (181-183°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Qualitative Solubility Assessment
This protocol outlines a general method for determining the solubility of a compound in various solvents.
Caption: General workflow for qualitative solubility testing.
Methodology:
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Sample and Solvent Preparation: Approximately 10 mg of Urea mono(4-methylbenzenesulfonate) is weighed and placed into a small test tube.
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Initial Test: 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to the test tube. The mixture is vortexed or shaken vigorously for 1 minute at room temperature.
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Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at room temperature.
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Heating: If the compound is not fully soluble at room temperature, the test tube is gently heated in a water bath.
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Final Observation: After heating, the mixture is observed again. If the solid dissolves, it is classified as soluble with heating. If it remains undissolved, it is classified as insoluble. This process is repeated for a range of solvents with varying polarities.
Spectroscopic Data
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¹H NMR: Would be expected to show signals for the aromatic protons of the tosylate group, the methyl protons of the tosylate group, and the protons of the uronium cation.
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¹³C NMR: Would show characteristic peaks for the carbonyl carbon of urea and the aromatic and methyl carbons of the tosylate.
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FT-IR: Would exhibit characteristic vibrational bands for N-H stretches (uronium), S=O stretches (sulfonate), and C=O stretch (urea).
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Mass Spectrometry: Electrospray ionization (ESI) would likely show ions corresponding to the uronium cation (m/z ≈ 61) and the tosylate anion (m/z ≈ 171).
Conclusion
Urea mono(4-methylbenzenesulfonate) is a well-defined organic salt with a known melting point. While its fundamental identity is established, a comprehensive experimental characterization of its chemical properties, including boiling point, pKa, specific solubility, and spectroscopic data, is not widely available in the public domain. The information and protocols provided in this guide serve as a foundation for researchers and professionals in drug development, highlighting the established data and providing a framework for further experimental investigation. The predicted properties suggest it is a polar, water-soluble, acidic salt, but these characteristics require experimental confirmation.
